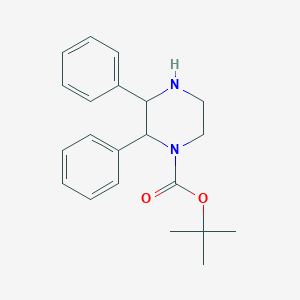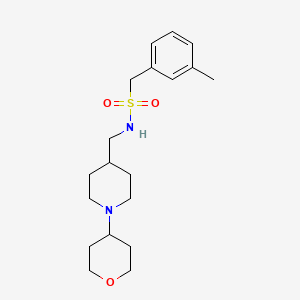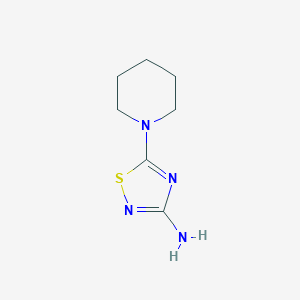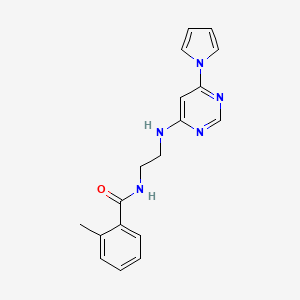
3,3-Dimethyl-1-phenoxybutan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-phenoxybutan-2-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as DMBA-HCl and is a derivative of amphetamine. DMBA-HCl has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
DMBA-HCl acts as a monoamine oxidase inhibitor, which leads to an increase in the levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This increase in neurotransmitter levels has been linked to the various biochemical and physiological effects exhibited by DMBA-HCl.
Biochemical and Physiological Effects:
DMBA-HCl has been found to exhibit various biochemical and physiological effects, including an increase in locomotor activity, hyperthermia, and anorexia. It has also been shown to have anxiogenic effects, which could potentially be useful in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMBA-HCl is its potential use in the development of anticancer drugs. However, one limitation of DMBA-HCl is its potential toxicity, which could limit its use in clinical settings.
Future Directions
There are several potential future directions for research involving DMBA-HCl. One possible avenue of research is the development of DMBA-HCl derivatives with improved efficacy and reduced toxicity. Another potential area of research is the investigation of the potential use of DMBA-HCl in the treatment of other diseases such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of DMBA-HCl and its potential applications in medicine.
Synthesis Methods
The synthesis of DMBA-HCl involves the reaction of 3,3-dimethylbutyraldehyde with phenoxyacetyl chloride in the presence of a catalyst. The resulting product is then treated with ammonium hydroxide to yield DMBA, which is subsequently reacted with hydrochloric acid to form DMBA-HCl.
Scientific Research Applications
DMBA-HCl has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit antitumor activity in vitro, making it a promising candidate for the development of anticancer drugs. DMBA-HCl has also been shown to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
3,3-dimethyl-1-phenoxybutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-12(2,3)11(13)9-14-10-7-5-4-6-8-10;/h4-8,11H,9,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBYKOUHGNUCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(COC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-phenoxybutan-2-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-acetyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2859231.png)



![5-(allylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2859236.png)
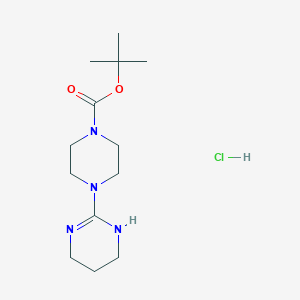
![N-(3-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2859239.png)
![[4-(Heptafluoropropan-2-yl)phenyl]boronic acid](/img/structure/B2859242.png)

